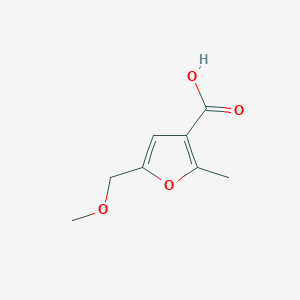

5-(Methoxymethyl)-2-methylfuran-3-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

5-(Methoxymethyl)-2-methylfuran-3-carboxylic acid is an organic compound belonging to the furan family Furans are heterocyclic organic compounds characterized by a five-membered aromatic ring with four carbon atoms and one oxygen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Methoxymethyl)-2-methylfuran-3-carboxylic acid can be achieved through several methods. One common approach involves the etherification of 5-hydroxymethylfurfural (HMF) using methanol in the presence of an acid catalyst. This reaction typically employs zeolites as catalysts, with ZSM-5 zeolite being particularly effective, achieving a yield of 97% .

Industrial Production Methods

Industrial production of this compound often involves the use of non-edible agricultural raw materials as a biomass source. These materials are converted into platform chemicals like HMF, which is then transformed into this compound through catalytic processes .

Chemical Reactions Analysis

Types of Reactions

5-(Methoxymethyl)-2-methylfuran-3-carboxylic acid undergoes various chemical reactions, including:

Reduction: Reduction reactions can modify the functional groups on the furan ring, leading to different derivatives.

Substitution: Substitution reactions can introduce new functional groups into the furan ring, altering its chemical properties.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and various metal catalysts.

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

Substitution: Substitution reactions may involve halogenating agents or other electrophiles.

Major Products Formed

Oxidation: The major product is 2,5-furandicarboxylic acid (FDCA).

Reduction: Various reduced derivatives of the furan ring.

Substitution: Substituted furans with different functional groups.

Scientific Research Applications

5-(Methoxymethyl)-2-methylfuran-3-carboxylic acid has several scientific research applications:

Biology: The compound’s derivatives are studied for their potential biological activities and applications in drug development.

Medicine: Research is ongoing to explore its potential therapeutic uses, particularly in the development of new pharmaceuticals.

Industry: It is used in the production of bio-based materials and as a fuel additive.

Mechanism of Action

The mechanism of action of 5-(Methoxymethyl)-2-methylfuran-3-carboxylic acid involves its interaction with various molecular targets and pathways. For instance, during oxidation reactions, the compound is converted into FDCA through the action of oxidizing agents like hydrogen peroxide, which facilitates the formation of new chemical bonds . The specific molecular targets and pathways depend on the particular application and reaction conditions.

Comparison with Similar Compounds

Similar Compounds

5-Hydroxymethylfurfural (HMF): A precursor to 5-(Methoxymethyl)-2-methylfuran-3-carboxylic acid, used in similar applications.

2,5-Furandicarboxylic Acid (FDCA): A major oxidation product, used in the production of bio-based polymers.

5-(Chloromethyl)furfural (CMF): Another derivative of HMF, used in various chemical processes.

Uniqueness

This compound is unique due to its specific functional groups, which confer distinct chemical properties and reactivity. Its ability to undergo various chemical reactions and its applications in producing bio-based materials make it a valuable compound in both research and industry.

Biological Activity

5-(Methoxymethyl)-2-methylfuran-3-carboxylic acid is an organic compound notable for its unique structural features, including a methoxymethyl group, a methyl group, and a carboxylic acid functional group attached to a furan ring. This compound has garnered interest for its potential biological activities, particularly in antimicrobial and antioxidant domains. This article synthesizes available research findings and case studies regarding its biological activity.

- Molecular Formula : C10H12O3

- Molecular Weight : Approximately 180.20 g/mol

- Structure : The compound's structure contributes to its reactivity and potential interactions with biological molecules.

Biological Activity Overview

Research indicates that this compound may exhibit various biological activities:

- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties. For instance, it has shown activity against methicillin-resistant Staphylococcus aureus (MRSA), with an inhibition zone of 8 mm . This indicates its potential as a candidate for further development in treating resistant bacterial infections.

- Antioxidant Properties : The presence of the furan ring in the compound is associated with antioxidant activity. Compounds with similar structures have been observed to scavenge free radicals, which is crucial in preventing oxidative stress-related cellular damage.

Electrophilic Nature

This compound may act as an electrophile, capable of reacting with nucleophiles in biological systems. This interaction can lead to covalent modifications of proteins or enzymes, potentially altering their functions and impacting metabolic pathways.

Targeting Enzymes

The compound's structural similarity to other known inhibitors suggests it may interact with key enzymes such as Glycogen Synthase Kinase 3 beta (GSK-3β). Inhibition of GSK-3β can influence multiple signaling pathways, including the Wnt/β-catenin pathway, which is vital for cell proliferation and differentiation.

Research Findings and Case Studies

Case Studies

-

Antimicrobial Efficacy :

A study evaluating the antimicrobial properties of various furan derivatives found that this compound exhibited significant activity against MRSA, highlighting its potential as an antibiotic agent . -

Cytotoxic Effects :

In vitro studies on related furan compounds have shown varying degrees of cytotoxicity against cancer cell lines such as HeLa and HepG2. While specific data on this compound is limited, the structural similarities suggest it could also exhibit anticancer properties .

Properties

IUPAC Name |

5-(methoxymethyl)-2-methylfuran-3-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10O4/c1-5-7(8(9)10)3-6(12-5)4-11-2/h3H,4H2,1-2H3,(H,9,10) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBAKQVQWLHAHDH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(O1)COC)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.